N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound classified as an acetamide. It features a unique molecular structure that incorporates a chloro-substituted dimethoxyphenyl group, a piperidine moiety, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
The compound is synthesized from commercially available starting materials through multi-step organic reactions. Its structural components include both aromatic and heterocyclic systems, which contribute to its chemical properties and biological activities.
This compound belongs to the class of acetamides, characterized by the presence of an acetamide functional group. It also contains elements typical of pharmaceutical agents, such as halogens and nitrogen-containing heterocycles.
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed for monitoring the progress of the reactions and characterizing the final compound.
The molecular formula for N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is with a molecular weight of approximately 374.87 g/mol. The structure features:
The compound's structural data can be represented using various chemical notation systems such as InChI and SMILES:
InChI=1S/C19H23ClN4O2/c1-13-6-7-15(20)11-16(13)22-17(25)12-26-18-10-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25)
This data provides insight into the connectivity of atoms within the molecule.
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo several types of chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent) are crucial for controlling selectivity and yield. Mechanistic studies often utilize spectroscopic methods to elucidate pathways and intermediates formed during these transformations.
The mechanism of action for N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific biological targets:
The exact molecular targets depend on the context in which this compound is applied in research or therapeutic settings.
While specific values for density and boiling point are not always available, general observations include:
Chemical properties include reactivity towards nucleophiles and electrophiles based on functional groups present:
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has diverse applications in scientific research:
This compound represents a promising candidate for further research aimed at understanding its full potential in various fields including pharmacology and materials science.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7